

"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Cat. No.: B031803

[Get Quote](#)

Technical Guide: 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on **4-(Pyrrolidin-1-yl)butanoic acid hydrochloride**. It should be noted that while structural and basic physicochemical data are available from chemical suppliers and databases, in-depth experimental studies, including detailed protocols and biological activity, are not extensively reported in publicly accessible scientific literature.

Core Chemical Structure and Identifiers

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound featuring a pyrrolidine ring attached via its nitrogen atom to a butanoic acid chain. The compound is supplied as a hydrochloride salt.

The chemical structure is as follows:

- Molecular Formula: C₈H₁₅NO₂ · HCl[1]
- Molecular Weight: 193.67 g/mol [1]

- IUPAC Name: 4-pyrrolidin-1-ylbutanoic acid hydrochloride
- CAS Number: 85614-44-4 (for the parent acid)[2]
- PubChem CID: 23004671[3]
- SMILES: C1CCN(C1)CCCC(=O)O.[Cl-][3]
- InChI Key: ZEWPJQOFVHRHKN-UHFFFAOYSA-M[3]

Physicochemical Properties

Quantitative experimental data for **4-(Pyrrolidin-1-yl)butanoic acid hydrochloride** is limited. The following table summarizes computed or predicted data available from chemical databases.[3][4]

Property	Value	Source
Molecular Weight	193.67 g/mol	PubChem[3]
XlogP (predicted)	-1.7	PubChemLite[4]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	4	PubChem[3]
Rotatable Bond Count	3	PubChem[3]
Topological Polar Surface Area	40.5 Å ²	ChemScene[5]
Monoisotopic Mass	193.08696 g/mol	PubChem[3]

Note: Experimentally determined values for properties such as melting point, boiling point, pKa, and solubility are not readily available in the reviewed literature.

Hypothetical Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4-(Pyrrolidin-1-yl)butanoic acid hydrochloride** is not available in the cited literature, a plausible method can

be inferred from general synthetic routes for N-alkylated amino acids. The following is a hypothetical protocol based on standard organic chemistry principles.

Reaction Scheme: Reductive amination of ethyl 4-oxobutanoate with pyrrolidine, followed by ester hydrolysis and salt formation.

Materials:

- Pyrrolidine
- Ethyl 4-oxobutanoate
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate ($MgSO_4$)
- Deionized water

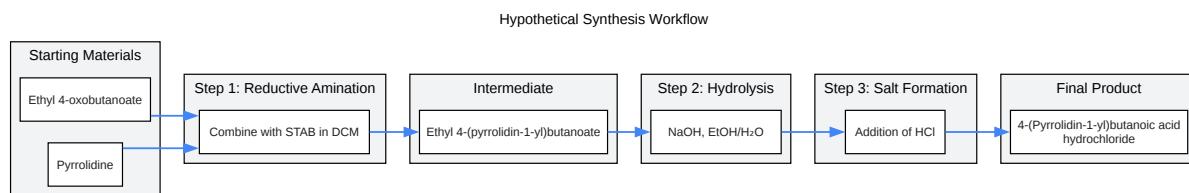
Procedure:

- **Reductive Amination:**
 - To a solution of ethyl 4-oxobutanoate (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.1 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
 - Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-(pyrrolidin-1-yl)butanoate.
- Ester Hydrolysis:
 - Dissolve the crude ester in a mixture of ethanol and water.
 - Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
 - Monitor the hydrolysis by TLC.
 - After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
 - Neutralize the aqueous solution to approximately pH 7 with 1M HCl.
 - Salt Formation and Isolation:
 - Further acidify the solution to pH 1-2 with concentrated HCl.
 - The product may precipitate out of the solution. If not, concentrate the aqueous solution to dryness.
 - Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to afford pure **4-(Pyrrolidin-1-yl)butanoic acid hydrochloride**.

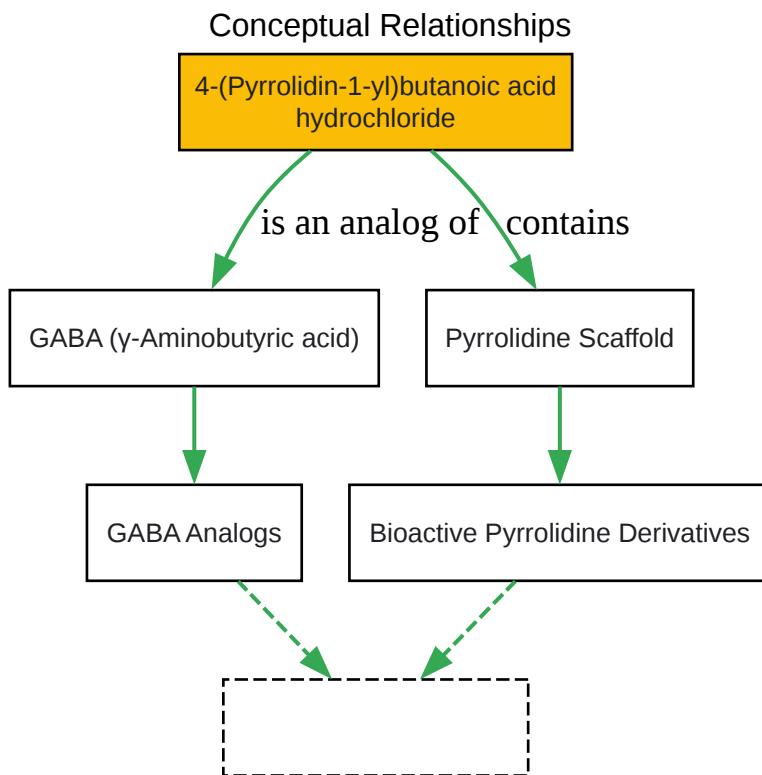
Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Potential Biological Significance (Contextual)


Direct biological activity or signaling pathway involvement for **4-(Pyrrolidin-1-yl)butanoic acid hydrochloride** is not documented. However, its structural motifs suggest potential areas of interest for researchers.

- **GABA Analogue:** The 4-aminobutanoic acid backbone is the structure of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).^[6] Analogs of GABA are a significant class of drugs used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.^[7] The pyrrolidine moiety in the target compound makes it a conformationally restricted GABA analog, a strategy often used in drug design to enhance selectivity for specific GABA receptor subtypes.^[8]
- **Pyrrolidine Scaffold:** The pyrrolidine ring is a common scaffold in many biologically active compounds and FDA-approved drugs.^[9] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system.^{[10][11]}

Given these structural features, **4-(Pyrrolidin-1-yl)butanoic acid hydrochloride** could be a candidate for investigation in neuroscience research, particularly in studies related to GABAergic neurotransmission.


Visualizations

As no specific experimental workflows or signaling pathways are described for this compound, the following diagrams illustrate the hypothetical synthesis workflow and a conceptual relationship based on its structure.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **4-(Pyrrolidin-1-yl)butanoic acid hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram illustrating the structural relationship of the target compound to GABA and the pyrrolidine scaffold.

Conclusion

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a commercially available compound with a well-defined chemical structure. While basic identifiers and computed physicochemical properties are accessible, a comprehensive technical profile is lacking in the public domain. There is no readily available experimental data on its synthesis, physical properties, or biological activity. Based on its structural similarity to the neurotransmitter GABA and the prevalence of the pyrrolidine scaffold in pharmacologically active molecules, it may hold

potential as a research tool in neuroscience and drug discovery. However, any such application would necessitate foundational experimental characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 85614-44-4|4-(Pyrrolidin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 3. 4-Pyrrolidin-1-ylbutanoic acid chloride | C8H15ClNO2- | CID 23004671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- To cite this document: BenchChem. ["4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031803#4-pyrrolidin-1-yl-butanoic-acid-hydrochloride-chemical-structure\]](https://www.benchchem.com/product/b031803#4-pyrrolidin-1-yl-butanoic-acid-hydrochloride-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com